

An In-Depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Fluorophenyl)pyrrolidine

Cat. No.: B1319727

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Fluorophenyl)pyrrolidine**, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, and while specific experimental data on its biological activity remains limited in publicly accessible literature, this guide summarizes the broader context of fluorinated phenyl-pyrrolidine derivatives to inform future research endeavors.

Core Chemical Identifiers and Properties

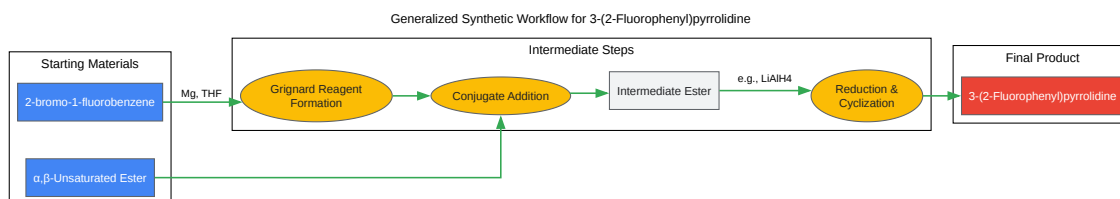
3-(2-Fluorophenyl)pyrrolidine is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The key structural feature is the presence of a 2-fluorophenyl group attached to the third position of the pyrrolidine ring. This substitution is critical in defining the compound's physicochemical properties and potential biological interactions.

Identifier	Value	Source
CAS Number	885277-79-2	Commercial Suppliers
Chemical Formula	C ₁₀ H ₁₂ FN	PubChem
Molecular Weight	165.21 g/mol	PubChem
PubChem CID	19882623	PubChem
IUPAC Name	3-(2-fluorophenyl)pyrrolidine	Inferred from PubChem
Canonical SMILES	<chem>C1C(C(CC1)C2=CC=CC=C2F)N</chem>	Inferred from PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(2-Fluorophenyl)pyrrolidine** is not readily available in peer-reviewed journals, general synthetic strategies for related arylpyrrolidines can be adapted. One common approach involves the conjugate addition of a Grignard reagent derived from 2-bromo-1-fluorobenzene to a suitable α,β -unsaturated carbonyl compound, followed by reductive amination to form the pyrrolidine ring.

A potential synthetic workflow is outlined below. Note: This is a generalized representation and would require optimization and detailed experimental validation.



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Caption: A generalized workflow for the synthesis of **3-(2-Fluorophenyl)pyrrolidine**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific studies detailing the biological activity, mechanism of action, or signaling pathway involvement of **3-(2-Fluorophenyl)pyrrolidine** in the public domain. However, the broader class of fluorinated arylpyrrolidine derivatives has attracted significant interest in drug discovery, particularly in the development of central nervous system (CNS) active agents. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

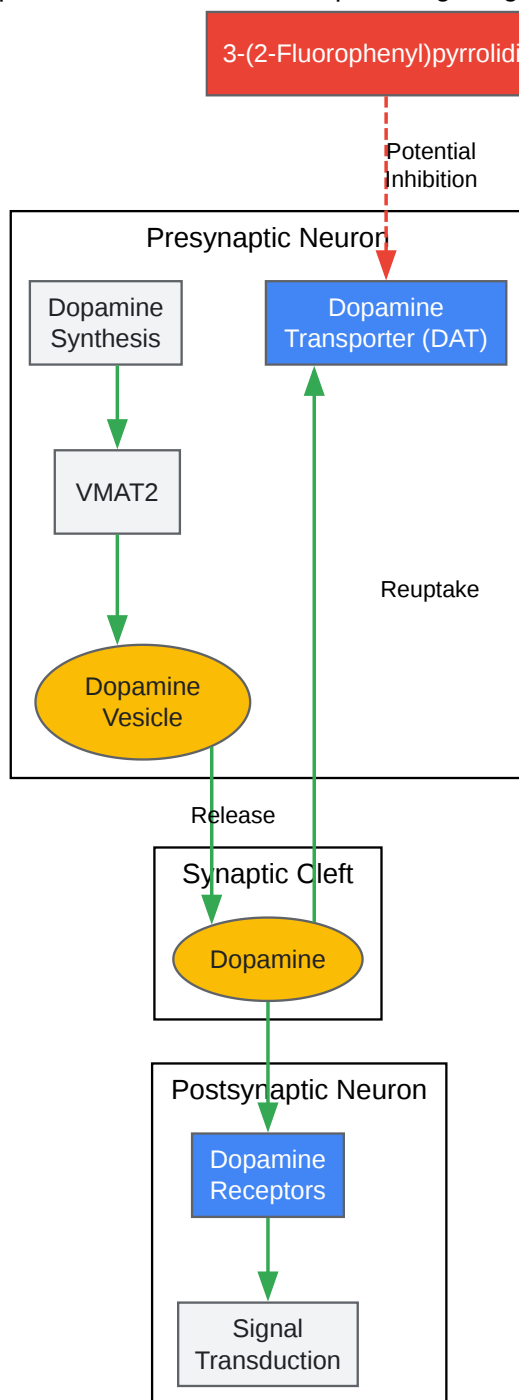
Given the structural similarities to other pharmacologically active pyrrolidines, potential, yet unproven, areas of investigation for **3-(2-Fluorophenyl)pyrrolidine** could include:

- **Dopamine and Serotonin Transporter Inhibition:** Many phenylpyrrolidine derivatives are known to interact with monoamine transporters.
- **NMDA Receptor Antagonism:** The arylcyclohexylamine class of compounds, which share structural motifs with phenylpyrrolidines, are known NMDA receptor antagonists.

- **Sigma Receptor Modulation:** Sigma receptors are a class of intracellular proteins that are targets for a variety of synthetic compounds, including some with a pyrrolidine scaffold.

A hypothetical signaling pathway that could be investigated, based on the pharmacology of related compounds, is the modulation of dopaminergic signaling.

Hypothetical Modulation of Dopaminergic Signaling

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Caption: A hypothetical signaling pathway illustrating the potential interaction of **3-(2-Fluorophenyl)pyrrolidine** with the dopamine transporter.

Conclusion and Future Directions

3-(2-Fluorophenyl)pyrrolidine represents a chemical entity with potential for further investigation in drug discovery. While its fundamental chemical identifiers are established, a significant gap exists in the understanding of its biological properties. Future research should focus on:

- Development and publication of a detailed, validated synthetic protocol.
- Screening for activity against a panel of CNS targets, including monoamine transporters and receptors.
- In vitro and in vivo studies to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications.

This technical guide serves as a foundational document to encourage and guide such research efforts. The provided data and conceptual frameworks offer a starting point for scientists and researchers to explore the potential of **3-(2-Fluorophenyl)pyrrolidine** in the development of novel therapeutics.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319727#3-2-fluorophenyl-pyrrolidine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1319727#3-2-fluorophenyl-pyrrolidine-cas-number-and-identifiers)

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